molecular formula C11H13N3OS B599524 N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide CAS No. 1120264-75-6

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B599524
CAS No.: 1120264-75-6
M. Wt: 235.305
InChI Key: SWBSSIHWPHJIOP-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)benzo[d]thiazole-2-carboxamide is a benzothiazole derivative characterized by a carboxamide group at position 2 of the benzothiazole core and a 3-aminopropyl side chain. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, often explored for their pharmacological and material science applications.

Properties

IUPAC Name

N-(3-aminopropyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-6-3-7-13-10(15)11-14-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBSSIHWPHJIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652720
Record name N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120264-75-6
Record name N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available benzo[d]thiazole derivatives.

    Step 1 Amination: The introduction of the aminopropyl group can be achieved through nucleophilic substitution reactions. For instance, benzo[d]thiazole can be reacted with 3-bromopropylamine under basic conditions to form N-(3-aminopropyl)benzo[d]thiazole.

    Step 2 Carboxylation: The carboxamide group can be introduced by reacting the aminopropyl derivative with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their anticancer properties. The compound can interfere with cell division, making it a candidate for cancer therapy.

Industry

Industrially, this compound can be used in the synthesis of dyes and pigments due to its stable aromatic structure. It also finds applications in the development of corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can bind to bacterial enzymes, disrupting their normal function. In cancer therapy, it may interfere with DNA replication or repair mechanisms, leading to cell death.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Flexibility: The target compound’s 3-aminopropyl group offers flexibility compared to rigid substituents like naphthalene (compound 14) or cyclopropyl (3r). This may influence binding kinetics in biological systems.
  • Synthetic Challenges : Yields for analogs range widely (10.2%–57.5%), with lower yields for bulky substituents (e.g., 3g: 10.2% with cyclopropylamine) due to steric hindrance .

Key Findings :

  • H3R Selectivity : Pyrrolidine-substituted analogs (e.g., 3s) show higher H3R affinity (Ki = 8.9 nM) than cyclopropyl derivatives (Ki = 12.3 nM), suggesting that smaller, less polar amines enhance receptor binding .
  • H4R Activity : All tested compounds exhibit moderate H4R affinity, with the cyclopropyl analog (3r) showing Ki = 84.5 nM, likely due to hydrophobic interactions .
  • Target Compound Potential: The primary amine in the target compound may improve solubility but reduce membrane permeability compared to tertiary amines (e.g., 3s).

Physicochemical Properties

Melting points and solubility trends vary with substituents:

  • Melting Points : Cycloheptyl-substituted analogs (e.g., 3k) have higher melting points (193–194°C) due to crystalline packing, while pyrrolidine derivatives (3s) are semi-solid .
  • Solubility : Polar groups (e.g., primary amines) enhance aqueous solubility, whereas hydrophobic substituents (naphthalene in compound 14) reduce it .

Biological Activity

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzo[d]thiazole core, which is known for its pharmacological potential. The presence of the amino group and carboxamide functionality enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzo[d]thiazole derivatives, including this compound.

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from the benzo[d]thiazole scaffold have demonstrated significant inhibitory effects on A431 and A549 cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Case Study : In one study, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cells. The results indicated that this compound exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

  • Antituberculosis Activity : A study focused on benzo[d]thiazole derivatives revealed that certain compounds effectively inhibited ATP-phosphoribosyl transferase (ATP-PRTase), a critical enzyme in Mycobacterium tuberculosis. The derived EC50 values indicated potent antitubercular activity, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in several studies.

  • Cytokine Inhibition : Research has shown that benzothiazole derivatives can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This indicates a dual role in both reducing inflammation and potentially modulating immune responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound.

Structural FeatureEffect on Activity
Amino Group Enhances binding affinity to target proteins
Carboxamide Functionality Increases solubility and bioavailability
Substituents on the Benzene Ring Modulate potency against specific cell lines

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling benzo[d]thiazole-2-carboxylic acid derivatives with 3-aminopropylamine under amidation conditions. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity (e.g., method A in ).
  • Catalysts : Employ coupling agents such as HATU or EDC/HOBt to improve yield (inferred from 's use of PCl₃ and Et₃N).
  • Purification : Utilize preparative TLC ( ) or reverse-phase HPLC ( ) to achieve >98% purity.
  • Yield Optimization : Adjust stoichiometry (e.g., 1.1 equivalents of Lawesson’s reagent in ) and reaction time (reflux for 1–3 hours, as in ).
    • Key Considerations : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the benzothiazole core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the aminopropyl chain (δ 1.5–3.5 ppm for CH₂ groups). and validate this approach.
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy.
  • HPLC : Assess purity (>98%) using C18 columns and UV detection ( ).
    • Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer :

  • Anti-inflammatory Activity : Measure inhibition of prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages (as in ).
  • Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., ’s approach for thiazole derivatives).
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values (inferred from ’s thiazole analogs).
    • Data Interpretation : Compare results with positive controls (e.g., diclofenac for anti-inflammatory activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer :

  • Variable Substituents : Modify the benzothiazole core (e.g., electron-withdrawing groups at position 6) or the aminopropyl chain (e.g., fluorinated analogs, ).
  • Biological Testing : Evaluate changes in activity across analogs using dose-response curves (e.g., ’s evaluation of anti-inflammatory derivatives).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2) .
    • Case Study : ’s derivatives with piperidinyl/morpholino groups showed enhanced activity due to improved hydrogen bonding .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :

  • Standardize Assays : Replicate studies under identical conditions (cell lines, compound concentrations).
  • Meta-Analysis : Compare data from (anti-inflammatory) and (anticancer) to identify context-dependent effects.
  • Mechanistic Profiling : Use transcriptomics or proteomics to uncover off-target effects (e.g., ’s in silico pathway analysis).
    • Example : Variability in IC₅₀ values may stem from differences in cell permeability or metabolic stability .

Q. What computational tools predict pharmacokinetic properties and metabolic stability?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
  • Metabolite Identification : Employ GLORY or Meteor to predict Phase I/II metabolites.
  • MD Simulations : Simulate compound-membrane interactions (e.g., GROMACS) to assess blood-brain barrier penetration.
    • Validation : Cross-reference predictions with in vitro hepatic microsomal stability assays .

Q. How can stability under physiological conditions be assessed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic (pH 1–13), oxidative (H₂O₂), and thermal (40–60°C) conditions.
  • Analytical Monitoring : Use HPLC-UV/MS to quantify degradation products (e.g., ’s purity protocols).
  • Solution Stability : Measure half-life in PBS or cell culture media at 37°C .

Data Presentation Example

Property Method Typical Results
Synthetic YieldMethod A ( )39–75% (varies with amine substrate)
Purity (HPLC)C18 column, 254 nm≥98%
Anti-inflammatory IC₅₀COX-2 inhibition assay2.5–10 µM ( )
LogP (Predicted)SwissADME2.8–3.5

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